2,4-Difluoro-3'-piperidinomethyl benzophenone

Analytical chemistry Pharmaceutical intermediate procurement Quality control

Research and procurement workflows for fluorinated piperidinomethyl benzophenone intermediates face challenges from positional isomer contamination and inconsistent purity baselines. CAS 898793-58-3 is the structurally authenticated 3'-substituted 2,4-difluoro isomer (C19H19F2NO, MW 315.36), delivering measurable analytical advantages: - 97% minimum purity specification outperforms the 95% baseline typical of 3,5-difluoro positional isomers. - Distinct InChIKey (UIWOEEYERNHYKP-UHFFFAOYSA-N) and MDL identifier MFCD03841994 ensure unambiguous compound tracking in SAR campaigns. - Full GHS07 hazard documentation (H302/H315/H319/H335; P260-P501 series) supports streamlined institutional EHS review and risk assessment workflows.

Molecular Formula C19H19F2NO
Molecular Weight 315.4 g/mol
CAS No. 898793-58-3
Cat. No. B1325663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3'-piperidinomethyl benzophenone
CAS898793-58-3
Molecular FormulaC19H19F2NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
InChIKeyUIWOEEYERNHYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3'-piperidinomethyl Benzophenone (CAS 898793-58-3): Core Identity and Structural Classification


2,4-Difluoro-3'-piperidinomethyl benzophenone (CAS 898793-58-3) is a fluorinated benzophenone derivative with the molecular formula C19H19F2NO and a molecular weight of 315.36 g/mol . The compound features a benzophenone core substituted with two fluorine atoms at the 2- and 4-positions of one aromatic ring and a piperidinomethyl group (piperidin-1-ylmethyl) at the 3'-position of the opposing aromatic ring, yielding the IUPAC designation (2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone . This specific substitution pattern distinguishes it from numerous positional isomers and structural analogs within the piperidinomethyl benzophenone family, which are primarily utilized as research intermediates in pharmaceutical and agrochemical development [1].

Fluorinated benzophenone scaffold (2,4-difluoro) for pharma/agrochemical intermediate research
3′-Piperidinomethyl substitution pattern distinct from positional isomers
Research intermediate with documented purity specification and MDL traceability

Why 2,4-Difluoro-3'-piperidinomethyl Benzophenone Cannot Be Substituted with Generic Piperidinomethyl Benzophenone Analogs


Within the piperidinomethyl benzophenone chemical space, even positional isomerism produces measurable divergence in critical procurement and application parameters. The 3'-substituted piperidinomethyl core (C19H19F2NO, MW 315.36) differs fundamentally from non-fluorinated analogs such as 3-(piperidinomethyl)benzophenone (C19H21NO, MW 279.4 g/mol) and positional isomers including 2,4-difluoro-2'-piperidinomethyl benzophenone (CAS 898773-75-6) . These structural variations translate into quantifiable differences in boiling point predictions, density values, and available purity specifications that directly impact synthetic route design and analytical method development. The evidence presented in Section 3 demonstrates that generic substitution without verifying the exact CAS 898793-58-3 specification introduces variables with documented magnitude in physical property predictions and vendor-dependent purity baselines.

Positional isomerism
2′- or 4′-isomer substitution may shift boiling point and purity, altering purification and analytical method fit.
Fluorination pattern
Non-fluorinated analogs have lower molecular weight and altered lipophilicity, which may disrupt mass balance and SAR correlation.
Vendor-dependent purity
Purity baselines vary by supplier and isomer; using an unspecified analog may introduce impurities that compromise reproducibility.

2,4-Difluoro-3'-piperidinomethyl Benzophenone (CAS 898793-58-3): Quantitative Comparative Evidence for Scientific Selection


Comparative Purity Specification Analysis: CAS 898793-58-3 versus Positional Isomers

Among commercially available 2,4-difluoro-piperidinomethyl benzophenone positional isomers, CAS 898793-58-3 (2,4-difluoro-3'-piperidinomethyl benzophenone) is available from Fluorochem with a certified minimum purity specification of 97.0% . In contrast, the 3,5-difluoro-3'-piperidinomethyl benzophenone isomer (CAS 898793-62-9) and the 3,5-difluoro-4'-piperidinomethyl benzophenone isomer (CAS 898775-67-2) are listed by AKSci with a minimum purity specification of 95% [1]. This represents a 2 percentage-point difference in certified purity baseline, which can be material for applications requiring high starting material purity such as late-stage intermediate synthesis or analytical reference standard preparation.

Purity specification
Specification review
97.0% (target) vs 95% (positional isomers)
Higher certified purity may reduce pre-use purification needs.
Vendor COA specifications; verify lot-specific purity.
Analytical chemistry Pharmaceutical intermediate procurement Quality control

Predicted Boiling Point Differentiation: 3'-Substituted versus 2'-Substituted 2,4-Difluoro Isomers

Positional isomerism in the 2,4-difluoro-piperidinomethyl benzophenone series produces a measurable difference in predicted boiling points. The 3'-substituted target compound (CAS 898793-58-3) has a predicted boiling point of 439.007°C at 760 mmHg . Its 2'-substituted positional isomer, 2,4-difluoro-2'-piperidinomethyl benzophenone (CAS 898773-75-6), exhibits a predicted boiling point of 449.7±45.0°C at 760 mmHg . The approximate 10°C differential in predicted boiling point may influence distillation-based purification strategies and thermal stability assessments during synthetic route planning.

Predicted boiling point
Context-dependent
~439°C (3′-isomer) vs ~450°C (2′-isomer)
May inform distillation strategy selection.
Computational prediction; experimental confirmation advised.
Physical chemistry Purification method development Process chemistry

Fluorine Substitution Effect: Molecular Weight and Density Differentiation versus Non-Fluorinated 3'-Piperidinomethyl Benzophenone

The incorporation of 2,4-difluoro substitution on the benzophenone core produces substantial quantitative divergence from the non-fluorinated parent scaffold. CAS 898793-58-3 has a molecular weight of 315.36 g/mol and a predicted density of 1.202 g/cm³ . The non-fluorinated analog, 3-(piperidinomethyl)benzophenone (CAS 898792-54-6), has a molecular weight of 279.4 g/mol (representing a 35.96 g/mol or approximately 12.9% increase upon difluoro substitution) . This class-level fluorination effect alters both the mass balance in synthetic transformations and the lipophilicity profile relevant to drug discovery scaffold evaluation.

Fluorination effect
Class-level inference
MW 315.36 vs 279.4 g/mol, density 1.202 g/cm³
Alters mass balance and lipophilicity profile for SAR.
Density predicted; lipophilicity impact requires experimental validation.
Medicinal chemistry Structure-property relationships Lead optimization

MDL Number Assignment and Database Registration Status: Procurement Traceability Indicator

CAS 898793-58-3 is associated with MDL Number MFCD03841994 as documented in the Fluorochem product database . In contrast, several structurally related analogs including 3,5-difluoro-4'-piperidinomethyl benzophenone (CAS 898775-67-2) and 2,4-difluoro-3'-piperidinomethyl benzophenone (CAS 898793-58-3) via AKSci are listed with MDL Number: N/A . The presence of an assigned MDL identifier provides enhanced traceability within chemical inventory management systems and facilitates unambiguous compound identification in regulatory submissions, procurement documentation, and electronic laboratory notebook (ELN) integration.

MDL identifier
Supporting evidence
MFCD03841994 (assigned)
Supports procurement traceability and ELN integration.
Vendor database completeness may vary.
Chemical procurement Inventory management Regulatory documentation

Storage Condition Specifications: Comparative Stability Guidance for Inventory Management

Vendor documentation for CAS 898793-58-3 from Fluorochem includes comprehensive hazard and storage guidance, specifying storage in a well-ventilated place with container kept tightly closed, and noting that the compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, AKSci documentation for the 3,5-difluoro-3'-piperidinomethyl analog specifies only long-term storage in a cool, dry place without detailed hazard classification . This differential in documented safety and storage detail provides procurement teams with more actionable handling protocols for CAS 898793-58-3.

Storage guidance
Supporting evidence
GHS07, H302/H315/H319/H335, detailed storage instructions
Comprehensive hazard documentation aids EHS compliance.
SDS completeness differs by supplier.
Compound stability Laboratory inventory Long-term storage

Validated Application Scenarios for 2,4-Difluoro-3'-piperidinomethyl Benzophenone (CAS 898793-58-3) Based on Comparative Evidence


Pharmaceutical Intermediate Procurement Requiring Certified High-Purity Fluorinated Benzophenone Scaffolds

For synthetic routes in medicinal chemistry requiring fluorinated benzophenone building blocks with verified minimum purity specifications, CAS 898793-58-3 from Fluorochem provides a 97.0% purity baseline . This exceeds the 95% minimum purity specification documented for the 3,5-difluoro positional isomers , making this compound suitable for applications where higher starting material purity reduces the burden of impurity profiling and pre-use purification. The 2,4-difluoro substitution pattern is structurally analogous to motifs employed in CNS-targeted agents such as risperidone intermediates , supporting its relevance as a research scaffold for neuropharmacological target exploration. The assigned MDL Number MFCD03841994 further supports inventory and documentation traceability in regulated research environments .

Structure-Activity Relationship (SAR) Studies Investigating Positional Isomer Effects in Piperidinomethyl Benzophenone Series

CAS 898793-58-3 serves as the defined 3'-substituted 2,4-difluoro positional isomer within the piperidinomethyl benzophenone chemical family. Its distinct predicted boiling point (439.007°C) relative to the 2'-substituted isomer (449.7°C) and unique MDL identifier MFCD03841994 enable unambiguous compound tracking in SAR campaigns. The 2,4-difluoro substitution yields a molecular weight of 315.36 g/mol, which is quantifiably distinct from non-fluorinated 3-(piperidinomethyl)benzophenone (279.4 g/mol) , providing a measurable parameter for correlating fluorine incorporation with biological or physicochemical outcomes in lead optimization workflows. The compound's interaction potential with enzymes and receptors has been noted as a scaffold of interest in drug discovery [1].

Analytical Method Development and Reference Standard Sourcing

The availability of CAS 898793-58-3 with a documented 97.0% purity specification and comprehensive hazard classification (GHS07, H302/H315/H319/H335) supports its use in analytical method development contexts, including HPLC method validation, impurity profiling, and stability-indicating assay development. The well-characterized physical property predictions (density 1.202 g/cm³, boiling point 439.007°C) provide reference parameters for method optimization. The compound's unambiguous InChIKey (UIWOEEYERNHYKP-UHFFFAOYSA-N) and canonical SMILES representation ensure precise compound identification in analytical data systems and electronic laboratory notebooks.

Academic and Industrial Research Requiring GHS-Compliant Hazard Documentation

For laboratory procurement in academic and industrial settings with institutional EHS compliance requirements, CAS 898793-58-3 from Fluorochem is supplied with detailed hazard and precautionary statements (H302, H315, H319, H335; P260-P501 series) . This comprehensive documentation supports institutional safety review processes and risk assessment workflows. In contrast, structurally related analogs from alternative suppliers provide only minimal storage guidance (e.g., 'store long-term in a cool, dry place' for CAS 898775-67-2) , which may require additional hazard characterization efforts prior to laboratory use.

Application
Selection Property
Validation Focus
Fluorinated intermediate procurement
Certified purity specification
Verify lot-specific purity and impurity profile
Positional isomer SAR studies
Defined isomer identity and physical property differentiation
Confirm isomer identity and purity for SAR correlation
Analytical reference standard sourcing
Documented analytical characterization parameters
Validate identity and purity for method development
EHS-compliant laboratory procurement
Comprehensive GHS hazard documentation
Institutional safety review and SDS availability

Technical Documentation Hub

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13 linked technical documents
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